(S)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a benzofuran moiety attached to a pyrrolidine ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Sulfonylation: The benzofuran ring is then sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced through cyclization reactions involving amines and carboxylic acids.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
(S)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with potentially different biological activities.
Benzofuran-2-sulfonyl derivatives: Compounds with similar structural features but different substituents on the benzofuran ring.
Pyrrolidine-2-carboxylic acid derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness
(S)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both benzofuran and pyrrolidine moieties. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-1-(1-benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13(16)10-5-3-7-14(10)20(17,18)12-8-9-4-1-2-6-11(9)19-12/h1-2,4,6,8,10H,3,5,7H2,(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSMAWTUMNMRRU-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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